

Spectroscopic Profile of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S,S-dimethyl-N-phenylsulfoximide**

Cat. No.: **B1214478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organosulfur compound, **S,S-dimethyl-N-phenylsulfoximide**. This sulfoximine derivative is of significant interest in medicinal chemistry and drug development due to its unique structural and electronic properties. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **S,S-dimethyl-N-phenylsulfoximide**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data of **S,S-dimethyl-N-phenylsulfoximide** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.50	Multiplet	5H	Aromatic protons (C ₆ H ₅)
3.10	Singlet	6H	S-Methyl protons (S-(CH ₃) ₂)

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of **S,S-dimethyl-N-phenylsulfoximide** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
142.0	Quaternary aromatic carbon (C-ipso)
133.0	Aromatic C-H (para)
129.0	Aromatic C-H (meta)
128.0	Aromatic C-H (ortho)
45.0	S-Methyl carbons (S-(CH ₃) ₂)

Note: The assignments are based on data from structurally related compounds and predictive models.

Infrared (IR) Spectroscopy

The IR spectrum of **S,S-dimethyl-N-phenylsulfoximide** reveals key functional groups present in the molecule. The characteristic absorption bands are presented in Table 3.

Table 3: IR Absorption Data for **S,S-dimethyl-N-phenylsulfoximide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (asymmetric)
~2850	Medium	Aliphatic C-H stretch (symmetric)
~1580, 1480, 1445	Medium-Strong	Aromatic C=C skeletal vibrations
~1220	Strong	S=N stretch
~1100	Strong	S=O stretch
~750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

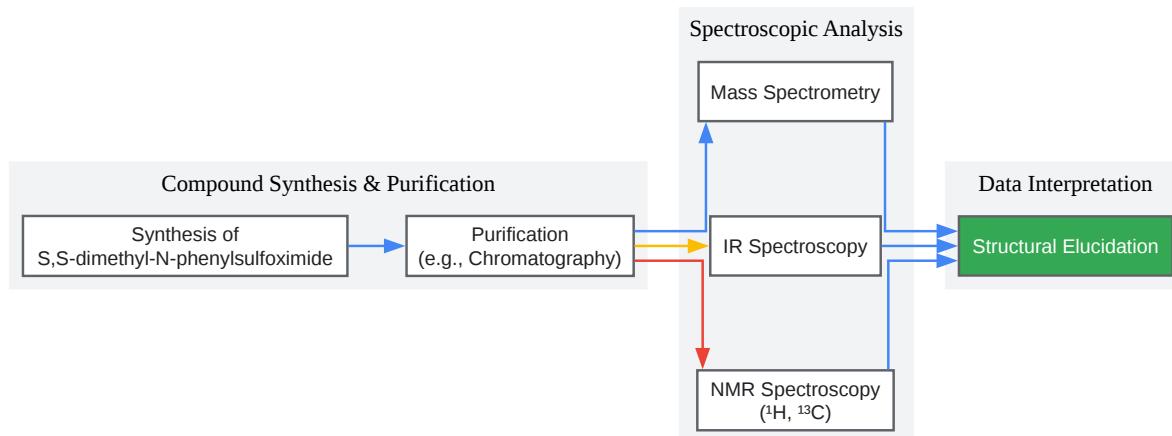
Mass spectrometry provides information about the molecular weight and fragmentation pattern of **S,S-dimethyl-N-phenylsulfoximide**, aiding in its identification and structural confirmation. The expected molecular ion and major fragments are listed in Table 4.

Table 4: Mass Spectrometry Data for **S,S-dimethyl-N-phenylsulfoximide**

m/z	Relative Intensity	Assignment
169	High	[M] ⁺ (Molecular ion)
154	Medium	[M - CH ₃] ⁺
125	Medium	[M - (CH ₃) ₂] ⁺
109	Medium	[C ₆ H ₅ SO] ⁺
91	High	[C ₆ H ₅ N] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.


Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **S,S-dimethyl-N-phenylsulfoximide** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. For ^{13}C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **S,S-dimethyl-N-phenylsulfoximide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214478#spectroscopic-data-nmr-ir-ms-of-s-s-dimethyl-n-phenylsulfoximide\]](https://www.benchchem.com/product/b1214478#spectroscopic-data-nmr-ir-ms-of-s-s-dimethyl-n-phenylsulfoximide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com